12-Hydroxydodecanoic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 12-Hydroxydodecanoic acid is Alcohol dehydrogenase class-3 in humans . This enzyme is responsible for the oxidation of long-chain alcohols and omega-hydroxy fatty acids .
Mode of Action
This compound acts as a substrate for the human glutathione-dependent formaldehyde dehydrogenase . This enzyme catalyzes the conversion of alcohols to aldehydes, indicating that this compound may be metabolized into an aldehyde form .
Biochemical Pathways
It is known that this compound is involved in the metabolism of long-chain alcohols and omega-hydroxy fatty acids via the action of alcohol dehydrogenase class-3 .
Pharmacokinetics
It is known that this compound is a substrate for a specific dehydrogenase enzyme, suggesting it is metabolized in the body .
Result of Action
Its metabolism by alcohol dehydrogenase class-3 suggests it may play a role in the metabolism of long-chain alcohols and omega-hydroxy fatty acids .
Biochemical Analysis
Biochemical Properties
12-Hydroxydodecanoic acid is involved in various biochemical reactions. It is the substrate of the human glutathione-dependent formaldehyde dehydrogenase (EC1.1.1.1), an enzyme responsible for the oxidation of long-chain alcohols and omega-hydroxy fatty acids . This interaction suggests that this compound plays a role in the metabolism of fatty acids.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a substrate for enzymes in fatty acid metabolism. It is converted by enzymes such as glutathione-dependent formaldehyde dehydrogenase into aldehydes . This process may influence various cellular functions, including enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid oxidation . It interacts with enzymes such as glutathione-dependent formaldehyde dehydrogenase, suggesting that it may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
12-Hydroxydodecanoic acid can be synthesized through several methods. One common approach involves the oxidation of dodecanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 12-hydroxylauric acid esters, which can be prepared via esterification of lauric acid with methanol followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. For example, the enzyme hydroperoxide lyase from plants like papaya can be used to catalyze the conversion of fatty acids into this compound. This method is advantageous due to its specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
12-Hydroxydodecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanedioic acid.
Reduction: Reduction of the carboxyl group can yield 12-hydroxydodecanol.
Esterification: Reacting with alcohols to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Esterification: Methanol, sulfuric acid as a catalyst.
Major Products
Dodecanedioic acid: Formed through oxidation.
12-Hydroxydodecanol: Formed through reduction.
12-Hydroxylauric acid esters: Formed through esterification.
Scientific Research Applications
12-Hydroxydodecanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxydodecanoic acid
- 16-Hydroxyhexadecanoic acid
- 11-Hydroxyundecanoic acid
- 9-Hydroxynonanoic acid
Uniqueness
12-Hydroxydodecanoic acid is unique due to its specific chain length and the position of the hydroxyl group. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable compound in the synthesis of specialized polymers and other industrial applications .
Properties
IUPAC Name |
12-hydroxydodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHCZVWCTKTBRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27925-01-5 | |
Record name | Dodecanoic acid, 12-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27925-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90198521 | |
Record name | 12-Hydroxydodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 12-Hydroxydodecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
505-95-3 | |
Record name | 12-Hydroxydodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Hydroxydodecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Hydroxydodecanoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 505-95-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159293 | |
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Record name | 12-Hydroxydodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-hydroxydodecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.296 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 12-HYDROXYDODECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUH3LR2K9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 12-Hydroxydodecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
85.00 to 88.00 °C. @ 760.00 mm Hg | |
Record name | 12-Hydroxydodecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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